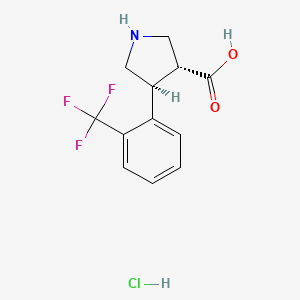

trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

Beschreibung

Chemical Structure: The compound features a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 2-(trifluoromethyl)phenyl group, in a trans configuration. The hydrochloride salt enhances solubility for pharmaceutical applications.

Key Properties:

- CAS Number: 1049978-59-7 ()

- Molecular Formula: C₁₂H₁₁F₃NO₂·HCl (inferred from analogs in )

- Physical Properties: Density ~1.33 g/cm³, boiling point ~356°C (for 3-trifluoromethyl isomer; ).

- Applications: Used as a pharmaceutical intermediate, leveraging the trifluoromethyl group’s metabolic stability and lipophilicity ().

Eigenschaften

IUPAC Name |

(3R,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYNBLMPHGKCFM-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, focusing on its role in medicinal chemistry, pharmaceutical development, and biochemical pathways.

- Chemical Formula : C₁₂H₁₃ClF₃NO₂

- Molecular Weight : 295.69 g/mol

- CAS Number : 1049978-59-7

1. Pharmaceutical Development

The compound is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly targeting neurological disorders. Its structural characteristics enable it to interact with various biological targets, making it a valuable asset in drug design and development. Research indicates that derivatives of this compound may exhibit enhanced biological activity due to modifications that optimize their pharmacokinetic properties .

2. Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its ability to serve as a building block for novel therapeutic agents. Studies have shown that compounds derived from this structure can exhibit significant activity against various disease states, including viral infections and cancer .

3. Biochemical Research

This compound is employed in biochemical studies to explore its effects on specific pathways, including those related to tumor metastasis and inflammation. It has been shown to inhibit Rho-mediated pathways, which are crucial in cellular processes such as migration and proliferation . The following table summarizes some key findings related to its biological effects:

| Study | Target | Effect | Concentration (EC50) |

|---|---|---|---|

| Study A | RhoA Pathway | Inhibition of cell migration | 10 µM |

| Study B | Viral Replication | Reduction of viral load | 5 µM |

| Study C | Tumor Cells | Decreased proliferation | 15 µM |

Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study 1 : A study investigating the compound's antiviral properties found that it significantly inhibited the replication of respiratory syncytial virus (RSV) at concentrations as low as 5 µM, demonstrating its potential as an antiviral agent .

- Case Study 2 : In cancer research, the compound showed promise in inhibiting cell migration in prostate cancer cells by targeting the RhoA signaling pathway, suggesting its utility in developing anti-metastatic therapies .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily recognized for its role in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties enable it to interact with specific biological targets, making it a valuable intermediate in drug development.

Key Applications:

- Drug Design: It aids in the design of new therapeutic agents by providing a scaffold for modifying chemical structures to enhance efficacy and reduce side effects.

- Neurological Disorders: Research has indicated its potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Medicinal Chemistry

In medicinal chemistry, trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is employed for its structural attributes that facilitate the development of compounds with improved biological activity.

Notable Insights:

- Structure-Activity Relationship (SAR): The trifluoromethyl group enhances lipophilicity, potentially improving the compound's membrane permeability and bioavailability, which are critical factors in drug design .

Biochemical Research

The compound is utilized to study biochemical pathways and mechanisms underlying various diseases. Its application in this area contributes significantly to understanding disease mechanisms and identifying potential therapeutic targets.

Research Focus:

- Biochemical Pathways: Researchers investigate how this compound affects specific pathways related to diseases, providing insights that could lead to novel treatment strategies .

Material Science

In addition to its pharmaceutical applications, this compound is valuable in material science. Its unique properties make it suitable for developing advanced materials with specific electronic or thermal characteristics.

Applications in Material Science:

- Polymer Development: The compound can be used as a building block for creating polymers with enhanced properties for industrial applications .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry, ensuring the accuracy of measurements and validation of experimental results across various studies.

Analytical Applications:

- Quantitative Analysis: It aids researchers in quantifying drug levels in biological samples, which is essential for pharmacokinetic studies .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug design for neurological disorders | Modulation of neurotransmitter systems |

| Medicinal Chemistry | Structure modifications for enhanced efficacy | Improved bioavailability due to lipophilicity |

| Biochemical Research | Study of disease mechanisms | Insights into therapeutic targets |

| Material Science | Development of advanced polymers | Enhanced electronic and thermal properties |

| Analytical Chemistry | Reference standard for quantitative analysis | Accurate measurements in pharmacokinetic studies |

Case Study 1: Neurological Disorder Treatment

Research has demonstrated that this compound exhibits significant activity against certain neurotransmitter receptors implicated in mood regulation. In vitro studies showed that modifications to this compound led to increased binding affinity, suggesting potential as a therapeutic agent for depression .

Case Study 2: Polymer Development

In material science applications, the compound was incorporated into polymer matrices to enhance thermal stability. Results indicated that polymers containing this compound exhibited improved performance under high-temperature conditions compared to traditional materials .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenyl Ring

Physicochemical Properties

Q & A

Basic: What synthetic routes are recommended for preparing trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride, and how are intermediates characterized?

Answer:

The compound is typically synthesized via multi-step routes involving:

- Step 1: Formation of the pyrrolidine core through cyclization reactions, often using tert-butyl-protected intermediates (e.g., tert-butyl carboxylates) to stabilize reactive groups. Deprotection with hydrochloric acid in dioxane (4 N) is common, as described in analogous syntheses .

- Step 2: Functionalization of the phenyl ring with trifluoromethyl groups via cross-coupling or electrophilic substitution. For example, brominated intermediates (e.g., 2-bromoethoxy derivatives) may react with trifluoromethyl-containing reagents under palladium catalysis .

- Final Step: Hydrochloride salt formation by treating the free base with HCl.

Characterization Methods:

- LCMS : Used to confirm molecular weight (e.g., m/z 727 [M+H]+ for intermediates) and purity. Retention times under SMD-TFA05 conditions (~1.27–1.37 minutes) are critical for reproducibility .

- HPLC Purification : Reverse-phase columns (e.g., YMC-Actus Triart C18) with MeCN/water mobile phases ensure >95% purity. Acid modifiers (0.1% formic acid) enhance peak resolution .

Advanced: How does stereochemistry at the pyrrolidine ring influence the compound’s physicochemical properties or biological activity?

Answer:

The trans-configuration of the 4-phenyl and 3-carboxylic acid groups is critical for:

- Conformational Rigidity : The trans arrangement minimizes steric hindrance, stabilizing interactions with hydrophobic pockets in biological targets (e.g., enzymes or receptors).

- Solubility : The hydrochloride salt improves aqueous solubility compared to the free base, as noted in structurally related pyrrolidine derivatives .

- Chiral Purity : Enantiomeric impurities (e.g., rac-(3R,4S) vs. rac-(3S,4R)) can drastically alter binding affinity. Chiral HPLC or SFC with polysaccharide columns is recommended for resolving stereoisomers .

Validation : Comparative LCMS and NMR (e.g., NOESY for spatial proximity analysis) are essential to confirm stereochemical integrity .

Basic: What analytical strategies resolve discrepancies in LCMS and HPLC data during purity assessment?

Answer:

Contradictions between LCMS (e.g., m/z 785 [M+H]+) and HPLC retention times often arise from:

- Ionization Suppression : Matrix effects (e.g., residual salts) can reduce MS signal intensity. Dilution or desalting (via SPE) mitigates this .

- Co-eluting Impurities : Use orthogonal methods:

- HPLC with Dual Detection : UV (254 nm) and ELSD to detect non-UV-active impurities.

- 2D-LCMS : Employ differing mobile phases (e.g., acidic vs. basic) to separate co-eluting species .

Case Study : In Example 405, a 31% yield discrepancy was resolved by optimizing reaction stoichiometry (1-bromo-2-methoxyethane excess) and adding tetrabutylammonium iodide to enhance alkylation efficiency .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

- Docking Studies : Use software like Schrödinger or AutoDock to model interactions between the carboxylic acid group and target active sites (e.g., hydrogen bonding with catalytic residues).

- SAR Analysis : Replace the trifluoromethyl group with bulkier substituents (e.g., pentafluorosulfanyl) to assess steric effects. highlights 3-(2-trifluoromethylphenyl)propionic acid as a pharmacophore analog for such studies.

- ADME Prediction : Tools like SwissADME predict logP (lipophilicity) and metabolic stability. The trifluoromethyl group’s electron-withdrawing nature may reduce CYP450-mediated oxidation .

Basic: What are the stability considerations for storing the hydrochloride salt under laboratory conditions?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation.

- Light Sensitivity : The aryl trifluoromethyl group is prone to photolytic cleavage; amber vials are recommended.

- Solution Stability : In DMSO, the compound is stable for ≤6 months at –80°C. Avoid aqueous buffers (pH >7) to prevent free base precipitation .

Advanced: What strategies optimize regioselectivity in functionalizing the pyrrolidine ring?

Answer:

- Protecting Group Strategy : Use Boc or Fmoc groups to block the carboxylic acid during C-4 phenyl group installation .

- Directed C-H Activation : Rhodium or iridium catalysts enable selective functionalization at the 2-position of the pyrrolidine ring. demonstrates analogous piperidine functionalization using palladium-mediated coupling.

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetically controlled products (e.g., trans-isomers), while higher temperatures promote thermodynamic equilibration .

Basic: How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?

Answer:

- Solubility Screening : Use nephelometry or UV-vis spectroscopy in solvents like PBS (pH 7.4), DMSO, and ethanol. The hydrochloride salt typically has >10 mg/mL solubility in DMSO.

- Bioassay Compatibility : For in vitro studies, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cellular toxicity. For in vivo, use saline with 5% cyclodextrin for enhanced dissolution .

Advanced: What mechanistic insights explain low yields in N-alkylation steps during synthesis?

Answer:

Low yields (e.g., 31% in Example 405 ) often stem from:

- Steric Hindrance : Bulky substituents on the pyrrolidine ring impede nucleophilic attack. Use smaller alkylating agents (e.g., methyl iodide vs. benzyl bromide).

- Base Selection : Strong bases (e.g., N-ethyl-N-isopropylpropan-2-amine) deprotonate the amine but may promote side reactions. Switch to milder bases (K₂CO₃) in polar aprotic solvents (DMF).

- Catalyst Optimization : Additives like tetrabutylammonium iodide enhance SN2 reactivity by stabilizing transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.